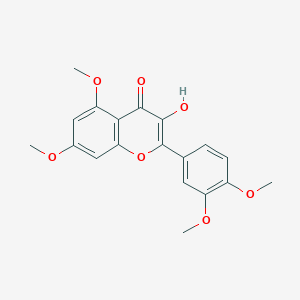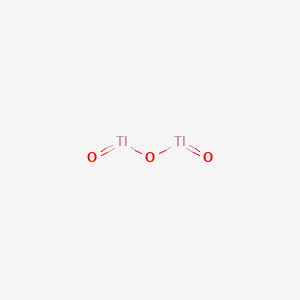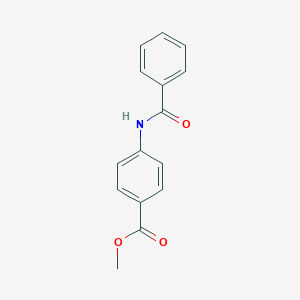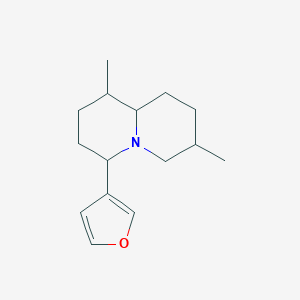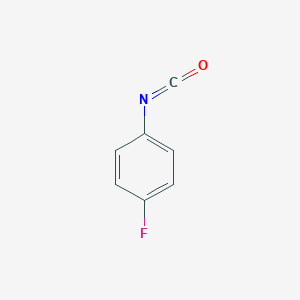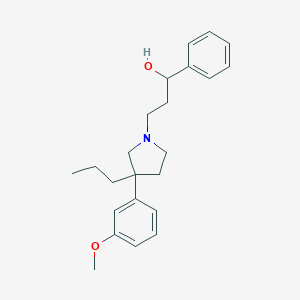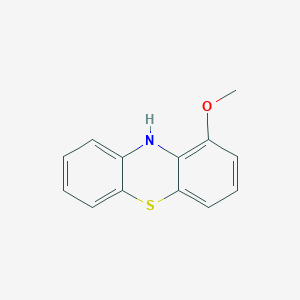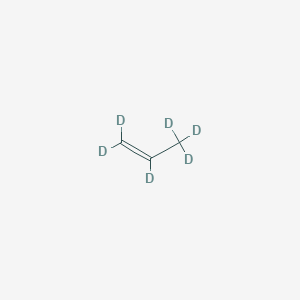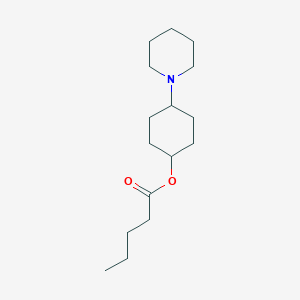
4-Piperidinocyclohexyl valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinocyclohexyl valerate (PCV) is a chemical compound that belongs to the class of cyclohexylamines. It is a derivative of the dissociative anesthetic drug, ketamine, and has been found to have potential therapeutic applications in various fields of medicine.
Mechanism Of Action
The mechanism of action of 4-Piperidinocyclohexyl valerate is not fully understood, but it is believed to act on the glutamatergic system in the brain. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of mood, cognition, and pain perception. 4-Piperidinocyclohexyl valerate has also been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical And Physiological Effects
4-Piperidinocyclohexyl valerate has been found to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation. 4-Piperidinocyclohexyl valerate has also been found to increase the expression of BDNF in the hippocampus, a region of the brain that is involved in learning and memory.
Advantages And Limitations For Lab Experiments
4-Piperidinocyclohexyl valerate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and electrophysiological recordings. However, there are also some limitations to its use. 4-Piperidinocyclohexyl valerate has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, the long-term effects of 4-Piperidinocyclohexyl valerate on the brain are not well understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-Piperidinocyclohexyl valerate. One area of research is the development of more potent and selective 4-Piperidinocyclohexyl valerate analogs that can be used for the treatment of specific disorders. Another area of research is the investigation of the long-term effects of 4-Piperidinocyclohexyl valerate on the brain, including its potential for neurotoxicity and neuroprotection. Finally, more research is needed to determine the optimal dosing and administration schedule for 4-Piperidinocyclohexyl valerate in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis method of 4-Piperidinocyclohexyl valerate involves the reaction of 4-piperidone hydrochloride with cyclohexylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with valeric acid to yield 4-Piperidinocyclohexyl valerate. The overall yield of the synthesis process is approximately 30%.
Scientific Research Applications
4-Piperidinocyclohexyl valerate has been studied extensively for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and pain management. It has been found to have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of mood disorders, anxiety disorders, and chronic pain.
properties
CAS RN |
1532-02-1 |
|---|---|
Product Name |
4-Piperidinocyclohexyl valerate |
Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
(4-piperidin-1-ylcyclohexyl) pentanoate |
InChI |
InChI=1S/C16H29NO2/c1-2-3-7-16(18)19-15-10-8-14(9-11-15)17-12-5-4-6-13-17/h14-15H,2-13H2,1H3 |
InChI Key |
BELYKPLCHUFRRA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Canonical SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Other CAS RN |
1532-02-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



